![molecular formula C6H6N2O B032610 2,3,5,6-Tetradeuteriopyridine-4-carboxamide CAS No. 1219799-40-2](/img/structure/B32610.png)
2,3,5,6-Tetradeuteriopyridine-4-carboxamide
Overview
Description
2,3,5,6-Tetradeuteriopyridine-4-carboxamide (TDPCA) is a compound that has been studied for its potential applications in scientific research. TDPCA is a derivative of pyridine and is composed of two nitrogen atoms and four carbon atoms, with a molecular weight of 138.14 g/mol. TDPCA is a colorless, odorless, crystalline solid that is soluble in water and ethanol, and has a melting point of 147-148°C.
Scientific Research Applications
1. Synthesis and Computational Analysis
Jayarajan et al. (2019) conducted a study focusing on the synthesis of similar compounds to 2,3,5,6-Tetradeuteriopyridine-4-carboxamide. They explored the water-mediated synthesis of complex carboxamide derivatives, employing computational chemistry methods to analyze their properties. This research indicates the significance of such compounds in synthetic chemistry, particularly in creating molecules with specific properties for potential applications in material science and pharmaceuticals (Jayarajan et al., 2019).
2. Metal Complex Studies
Chapman, Stephens, and Vagg (1981) investigated metal complexes of sterically hindered bis-picolinamide ligands, closely related to 2,3,5,6-Tetradeuteriopyridine-4-carboxamide. Their study offers insights into the complexing abilities of such compounds with various metals, which is critical in understanding their potential applications in coordination chemistry and catalysis (Chapman, Stephens, & Vagg, 1981).
3. Radical Substitution Reactions
Tada and Yokoi (1989) explored the modification of pyridine-3-carboxamide, a compound structurally similar to 2,3,5,6-Tetradeuteriopyridine-4-carboxamide, by radical substitution. This study contributes to the understanding of chemical reactions and mechanisms that such compounds can undergo, potentially leading to new ways of modifying or synthesizing derivative compounds for various scientific applications (Tada & Yokoi, 1989).
4. Antitumor Activity Studies
Stevens et al. (1984) researched the synthesis and chemistry of imidazotetrazine derivatives, which share a carboxamide group with 2,3,5,6-Tetradeuteriopyridine-4-carboxamide. Their focus on antitumor agents highlights the potential of carboxamide derivatives in medicinal chemistry, particularly in developing new anticancer drugs (Stevens et al., 1984).
properties
IUPAC Name |
2,3,5,6-tetradeuteriopyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQXVTODMYMSMJ-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)N)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isonicotinamide-d4 |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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